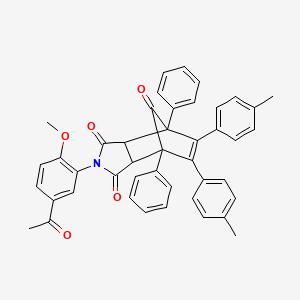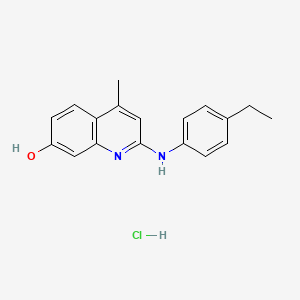
Ethyl 4-(3,4-dimethoxyanilino)-6,8-dimethylquinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MMV008294 is a chemical compound that has garnered significant interest in the field of medicinal chemistry, particularly for its potential antimalarial properties. It is part of the Malaria Box, a collection of compounds provided by the Medicines for Malaria Venture to facilitate the discovery of new antimalarial drugs .
Preparation Methods
The synthesis of MMV008294 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are typically proprietary information held by the developers. general methods for synthesizing similar compounds often involve:
Formation of Core Structure: This step usually involves the construction of the core molecular framework through cyclization or condensation reactions.
Functional Group Modifications: Introduction of various functional groups to the core structure to enhance biological activity.
Purification: Techniques such as recrystallization, chromatography, and distillation are used to purify the final product.
Chemical Reactions Analysis
MMV008294 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydroxylated compounds.
Scientific Research Applications
Chemistry: It serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: It is used in biological assays to understand its effects on cellular processes and pathways.
Industry: The compound’s unique chemical properties make it a valuable tool in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of MMV008294 involves its interaction with specific molecular targets within the malaria parasite. It disrupts key metabolic pathways, leading to the inhibition of parasite growth and replication . The exact molecular targets and pathways are still under investigation, but studies suggest that it may interfere with pyrimidine metabolism, which is crucial for DNA and RNA synthesis in the parasite .
Comparison with Similar Compounds
MMV008294 can be compared with other compounds in the Malaria Box, such as MMV000563, MMV006188, and MMV007875 . These compounds share similar antimalarial properties but differ in their chemical structures and mechanisms of action. MMV008294 is unique due to its specific interaction with pyrimidine metabolism, which sets it apart from other compounds that may target different pathways or enzymes.
Conclusion
MMV008294 is a promising compound with significant potential in the fight against malaria. Its unique chemical properties and mechanism of action make it a valuable tool for scientific research and drug development. Continued studies on this compound and its analogs will likely yield new insights into antimalarial therapies and other applications.
Properties
Molecular Formula |
C22H24N2O4 |
|---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
ethyl 4-(3,4-dimethoxyanilino)-6,8-dimethylquinoline-3-carboxylate |
InChI |
InChI=1S/C22H24N2O4/c1-6-28-22(25)17-12-23-20-14(3)9-13(2)10-16(20)21(17)24-15-7-8-18(26-4)19(11-15)27-5/h7-12H,6H2,1-5H3,(H,23,24) |
InChI Key |
MSGARPVVCYTSLR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC(=CC(=C2N=C1)C)C)NC3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(4-nitrophenyl)methylideneamino]-1H-benzimidazol-2-amine](/img/structure/B10796651.png)
![2-(methylsulfanyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B10796652.png)

![Ethyl 7-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylate](/img/structure/B10796664.png)

![2-methyl-N-(2-(piperidin-1-yl)ethyl)benzo[h]quinolin-4-amine](/img/structure/B10796678.png)
![8-fluoro-N-[3-(morpholin-4-yl)propyl]-5H-pyrimido[5,4-b]indol-4-amine](/img/structure/B10796681.png)

![5-(5-bromo-2-methoxyphenyl)-2-phenyl-2,3,5,6-tetrahydro-1H-benzo[a]phenanthridin-4-one](/img/structure/B10796701.png)
![N-(3,5-dimethylphenyl)-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B10796710.png)

![2-[({2-[2-ethyl-2-methyl-4-(4-methylphenyl)tetrahydro-2H-pyran-4-yl]ethyl}amino)methyl]phenol](/img/structure/B10796739.png)
![N-[4-[C-methyl-N-[(2-phenylcyclopropanecarbonyl)amino]carbonimidoyl]phenyl]furan-2-carboxamide](/img/structure/B10796749.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-N-methyl-5,5-dioxo-4,5-dihydro-5lambda-thieno[3,2-c]thiochromene-2-carboxamide](/img/structure/B10796750.png)
